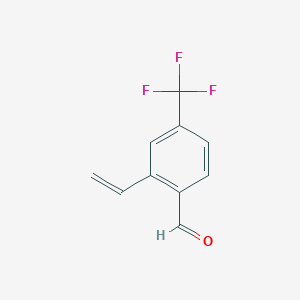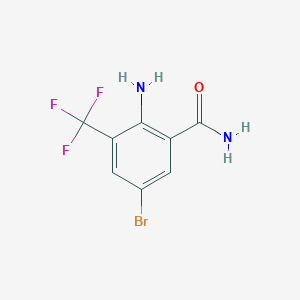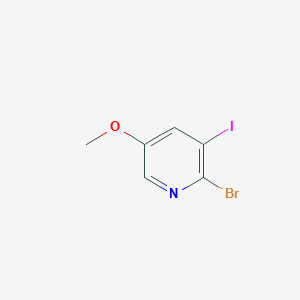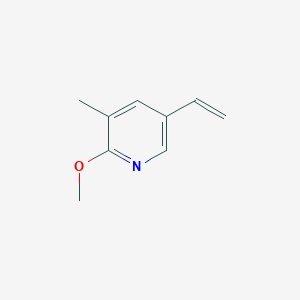
(3R,4S)-3-fluoro-4-methoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-fluoro-4-methoxypyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. The presence of both fluorine and methoxy groups in the pyrrolidine ring can influence its chemical reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-fluoro-4-methoxypyrrolidine typically involves the stereoselective introduction of the fluorine and methoxy groups into the pyrrolidine ring. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, starting from a suitable pyrrolidine precursor, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques like chromatography and crystallization to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The fluorine and methoxy groups can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Aplicaciones Científicas De Investigación
(3R,4S)-3-fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, while the methoxy group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-fluoro-4-hydroxyproline: Another fluorinated pyrrolidine derivative with similar stereochemistry.
(3R,4S)-4-methoxypyrrolidine: Lacks the fluorine atom but has the same methoxy group.
(3R,4S)-3-fluoropyrrolidine: Contains the fluorine atom but lacks the methoxy group.
Uniqueness
(3R,4S)-3-fluoro-4-methoxypyrrolidine is unique due to the combination of both fluorine and methoxy groups in the same molecule. This dual functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(3R,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
DSXGOKWLUVYZCU-UHNVWZDZSA-N |
SMILES isomérico |
CO[C@H]1CNC[C@H]1F |
SMILES canónico |
COC1CNCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)


![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)


![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)

![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)


![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
